Granisetron-d3

Descripción

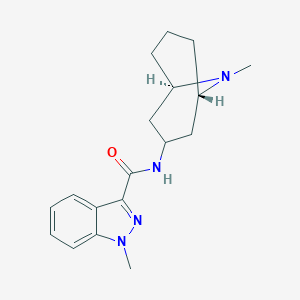

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. |

|---|---|

Número CAS |

109889-09-0 |

Fórmula molecular |

C18H24N4O |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3 |

Clave InChI |

MFWNKCLOYSRHCJ-BMSJAHLVSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C |

SMILES canónico |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

Apariencia |

White to yellowish white crystalline powder |

melting_point |

219 °C (hydrochloride salt) |

Otros números CAS |

109889-09-0 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

107007-99-8 (mono-hydrochloride) |

Solubilidad |

4.34e-01 g/L |

Sinónimos |

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |

Origen del producto |

United States |

Foundational & Exploratory

Granisetron-d3: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Granisetron-d3. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this stable isotope-labeled internal standard. This document includes key chemical data, a detailed experimental protocol for its use in quantitative analysis, and a visualization of the relevant biological signaling pathway.

Chemical Properties and Structure

This compound is the deuterated analog of Granisetron, a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] The incorporation of three deuterium atoms on the N-methyl group of the indazole ring results in a molecule with a higher molecular weight than its non-labeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification of Granisetron.[2][3]

The chemical structure of this compound is 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide.[4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, ensuring that it co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency.[3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₁D₃N₄O | [4][5] |

| Molecular Weight | 315.4 g/mol | [4] |

| CAS Number | 1224925-76-1 | [4][5] |

| Formal Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | [4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |

| Appearance | White to Off-White Crystalline Solid | |

| Solubility | Soluble in Methanol | [4] |

| Storage | -20°C Freezer |

Experimental Protocols

Quantification of Granisetron in Human Plasma using UPLC-MS/MS

This section details a validated method for the quantification of Granisetron in human plasma using this compound as an internal standard (IS). The method utilizes protein precipitation for sample preparation followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for analysis.[3]

2.1.1. Materials and Reagents

-

Granisetron hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium formate

-

Formic acid

-

Human plasma (blank)

2.1.2. Preparation of Solutions

-

Standard Stock Solution of Granisetron (1 mg/mL): Accurately weigh and dissolve Granisetron hydrochloride in MeOH.[3]

-

Internal Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound in MeOH.[3]

-

Working Solutions: Prepare working solutions for the standard curve and quality control (QC) samples by diluting the stock solutions with 50% methanol. A typical concentration range for the standard curve is 0.05 to 20.0 ng/mL.[3] The internal standard working solution is prepared at a concentration of 8 ng/mL in 50% methanol.[3]

2.1.3. Sample Preparation

-

To 380 µL of blank human plasma, add 20 µL of the respective Granisetron working solution to prepare the calibration standards and QC samples.[3]

-

Add the internal standard working solution.

-

Perform protein precipitation by adding an appropriate volume of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the samples to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

2.1.4. UPLC-MS/MS Conditions

-

UPLC System: A system capable of gradient elution.

-

Analytical Column: ZORBAX Eclipse Plus C18 column (2.1×50mm, 1.8μm).[3]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.2 mM ammonium formate and 0.14% formic acid in water, pH 4) and mobile phase B (e.g., acetonitrile).[6]

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions:

-

Granisetron: m/z 313.4 → 138[7]

-

This compound (IS): Monitor the appropriate mass transition for the deuterated standard.

-

2.1.5. Data Analysis

The concentration of Granisetron in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Synthesis and Purification of this compound

Purification of the final product would likely involve recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield a high-purity crystalline solid.[8]

Mechanism of Action and Signaling Pathway

Granisetron exerts its antiemetic effects by acting as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[9][10][11] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[10][12]

During chemotherapy or radiation therapy, enterochromaffin cells in the gut release large amounts of serotonin (5-HT).[10] This serotonin binds to 5-HT3 receptors, triggering a signaling cascade that ultimately leads to nausea and vomiting.[10] Granisetron competitively blocks the binding of serotonin to these receptors, thereby inhibiting the initiation of the emetic reflex.[10][12]

The 5-HT3 receptor is a non-selective cation channel.[13] Upon binding of serotonin, the channel opens, allowing the influx of cations such as Na⁺ and Ca²⁺.[13] This influx leads to depolarization of the neuron and the propagation of the emetic signal. Granisetron, by blocking the receptor, prevents this ion influx and subsequent signaling.

Conclusion

This compound is an essential tool for the accurate quantification of Granisetron in biological matrices. Its well-defined chemical properties and predictable behavior make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. A thorough understanding of its characteristics, coupled with the appropriate experimental protocols and a clear comprehension of Granisetron's mechanism of action, is crucial for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pjps.pk [pjps.pk]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]

- 6. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 11. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

Synthesis and Characterization of Granisetron-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Granisetron-d3, a deuterated analog of the selective 5-HT3 receptor antagonist, Granisetron. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of Granisetron in biological matrices. This document outlines the synthetic pathway, detailed experimental protocols, and in-depth characterization of this compound.

Introduction

Granisetron is a potent antiemetic agent used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] this compound, with deuterium atoms incorporated into the N-methyl group of the indazole ring, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar physicochemical properties to the parent drug and its distinct mass difference.[2] The synthesis of this stable isotope-labeled compound requires a strategic approach to introduce the deuterium atoms efficiently and selectively.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process commencing with the preparation of the desmethyl precursor, N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide, followed by N-alkylation using a deuterated methylating agent.

Synthesis Pathway

The overall synthetic pathway for this compound is depicted below. The process involves the formation of an amide bond between 1H-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to yield the desmethylgranisetron intermediate. This intermediate is then N-methylated at the indazole ring using methyl-d3 iodide to produce the final product, this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Granisetron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated Granisetron, a selective 5-HT3 receptor antagonist. This document is intended to serve as a valuable resource for professionals in drug development and scientific research, offering detailed data, experimental methodologies, and visual representations of key processes.

Introduction

Granisetron is a potent antiemetic agent used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic and/or toxicological profiles of drugs. This guide focuses on Granisetron-d3, a deuterated analog of Granisetron.

Physical and Chemical Properties

The introduction of deuterium atoms can subtly alter the physicochemical properties of a molecule. While extensive experimental data for deuterated Granisetron is not widely available, the following tables summarize the known properties of both deuterated and non-deuterated Granisetron for comparison.

Table 1: General and Physical Properties

| Property | Deuterated Granisetron (this compound) | Non-deuterated Granisetron |

| Chemical Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | 1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide |

| Molecular Formula | C₁₈H₂₁D₃N₄O[2] | C₁₈H₂₄N₄O[3] |

| Molecular Weight | 315.4 g/mol [2] | 312.4 g/mol [3] |

| Accurate Mass | 315.2138[4] | 312.19501140 Da[3] |

| Physical Form | Solid[2] | White to Off-White Crystalline Solid[4] |

| Melting Point | Data not available | 219 °C (HCl salt)[3] |

| Solubility | Soluble in Methanol[2] | Freely soluble in water (as HCl salt)[5], Slightly soluble in ethanol[6] |

| Storage | -20°C[2] | -20°C[6] |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Deuterated Granisetron (this compound) | Non-deuterated Granisetron |

| pKa (Strongest Basic) | Data not available | 9 (Predicted)[7] |

| LogP | Data not available | 2.6[3] |

| Mechanism of Action | Selective 5-HT3 receptor antagonist | Selective 5-HT3 receptor antagonist[3] |

Signaling Pathway of Granisetron

Granisetron exerts its antiemetic effects by selectively blocking serotonin (5-hydroxytryptamine, 5-HT) from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[3] The binding of serotonin to these receptors, often released in response to chemotherapy, triggers the vomiting reflex. By antagonizing these receptors, Granisetron effectively interrupts this signaling pathway.

Experimental Protocols

Synthesis of Deuterated Granisetron

The synthesis of deuterated Granisetron (this compound) involves the coupling of two key intermediates: 1-(methyl-d3)-1H-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. A general synthetic approach is outlined below.

Workflow for the Synthesis of Deuterated Granisetron:

Detailed Methodology:

-

N-Methylation of Indazole-3-carboxylic acid: Indazole-3-carboxylic acid is reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a suitable base (e.g., sodium hydride) and a polar aprotic solvent (e.g., tetrahydrofuran). The reaction mixture is typically stirred at a controlled temperature to achieve selective N-methylation at the 1-position of the indazole ring.[8]

-

Activation of 1-(methyl-d3)-1H-indazole-3-carboxylic acid: The carboxylic acid group of the deuterated intermediate is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole).

-

Amide Coupling: The activated deuterated indazole derivative is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in an appropriate solvent, often in the presence of a non-nucleophilic base like triethylamine to neutralize any acid formed during the reaction.[8]

-

Purification: The crude deuterated Granisetron is purified using standard techniques such as column chromatography on silica gel to yield the final product of high purity.

Analytical Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of deuterated Granisetron.

Workflow for NMR Analysis:

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A few milligrams of deuterated Granisetron are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The absence or significant reduction of the signal corresponding to the N-methyl protons on the indazole ring confirms successful deuteration. The integration of the remaining proton signals should be consistent with the molecular structure.

-

¹³C NMR: The carbon spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1). Other carbon signals should be consistent with the structure of Granisetron.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of deuterated Granisetron.

Experimental Protocol for LC-MS/MS:

-

Chromatography: A liquid chromatography system is used to separate the analyte from any impurities. A common setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: A tandem mass spectrometer (MS/MS) is used for detection. For this compound, the precursor ion would be m/z 316.2 [M+H]⁺. Fragmentation of this ion will produce characteristic product ions. The mass shift of +3 compared to non-deuterated Granisetron (m/z 313.2) confirms the presence of three deuterium atoms.[6]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of deuterated Granisetron. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important pharmaceutical compound. Further experimental investigation is warranted to fully elucidate all physicochemical properties of deuterated Granisetron and to explore its full therapeutic potential.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Granisetron-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Granisetron-d3 as an internal standard in the bioanalysis of the potent antiemetic agent, Granisetron. We will delve into the core principles of its application, providing quantitative data, detailed experimental protocols, and visual representations of key processes to enhance understanding and implementation in a research setting.

Granisetron: A Targeted Mechanism of Action

Granisetron is a selective antagonist of the serotonin 5-HT3 receptor.[1][2] Its antiemetic properties are primarily attributed to the blockade of these receptors at two key locations: peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2][3] Chemotherapy and radiation can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the 5-HT3 receptors, initiating the vomiting reflex.[1][2] Granisetron competitively inhibits this interaction, effectively preventing nausea and vomiting.[3]

Signaling Pathway of Granisetron's Action

The Indispensable Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices, an internal standard (IS) is crucial for accurate and precise quantification. An ideal IS should be chemically and physically similar to the analyte of interest. Deuterated internal standards, such as this compound, are considered the gold standard for several reasons:

-

Similar Physicochemical Properties : Deuterium substitution results in a minimal change in the chemical properties of the molecule. This ensures that this compound has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to unlabeled Granisetron.

-

Co-elution : The near-identical properties lead to co-elution of the analyte and the internal standard during liquid chromatography, which is essential for correcting for matrix effects that can vary during an analytical run.

-

Mass Differentiation : Despite their similarities, Granisetron and this compound are easily distinguished by a mass spectrometer due to the mass difference of the deuterium atoms. This allows for simultaneous detection and quantification.

-

Correction for Variability : The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more robust and reliable results.

Logical Framework for Using an Internal Standard

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly enhances the performance of bioanalytical methods for the quantification of Granisetron. Below are tables summarizing key quantitative parameters from validated LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Granisetron | 313.4 | 138 |

| This compound | 316.4 | 138 |

Note: The precursor ion for this compound is deduced based on the addition of three deuterium atoms to the parent molecule. The product ion is assumed to be the same as the unlabeled compound, as the fragmentation likely occurs on a part of the molecule that does not contain the deuterium labels.

Table 2: Method Validation Parameters

| Parameter | Performance with this compound IS |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Extraction Recovery | > 85% |

Experimental Protocols

This section provides a detailed methodology for the quantification of Granisetron in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents

-

Granisetron reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-5.0 min: 10% B

-

Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Collision Gas: Nitrogen

Experimental Workflow Diagram

Conclusion

The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Granisetron in biological matrices. Its chemical and physical similarity to the parent drug ensures reliable correction for analytical variability, making it an indispensable tool for pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers to implement this gold-standard approach in their laboratories.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Granisetron-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Granisetron-d3, a deuterated analog of the potent 5-HT3 receptor antagonist, Granisetron. This document is intended to serve as a critical resource for researchers in drug metabolism, pharmacokinetics, and analytical development, providing essential data and methodologies for the confident use of this compound as an internal standard and in other research applications.

Introduction to this compound

This compound is a stable isotope-labeled version of Granisetron, where three hydrogen atoms on the N-methyl group of the indazole ring have been replaced with deuterium. This modification results in a mass shift of +3 Da, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry (MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative MS assays, as it co-elutes chromatographically with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification.

The chemical structure of this compound is shown below:

Chemical Name: 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide CAS Number: 1224925-76-1 Molecular Formula: C₁₈H₂₁D₃N₄O Molecular Weight: 315.44 g/mol

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative assays. High isotopic enrichment minimizes signal overlap between the analyte and the internal standard, ensuring accurate quantification.

Quantitative Data on Isotopic Purity

The isotopic distribution of this compound is typically determined by mass spectrometry. While a batch-specific Certificate of Analysis provides the most accurate data, the following table summarizes typical specifications for high-quality this compound.

| Isotopic Species | Mass Shift | Typical Abundance (%) |

| d3 | +3 | > 98% |

| d2 | +2 | < 1.5% |

| d1 | +1 | < 0.5% |

| d0 (unlabeled) | 0 | < 0.1% |

Experimental Protocols for Isotopic Purity Determination

A high-resolution mass spectrometer (HRMS) is employed to determine the isotopic enrichment of this compound.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Chromatography: While chromatographic separation is not strictly necessary for a pure standard, a short C18 column can be used to ensure the purity of the analyzed sample.

-

MS Analysis: The sample is infused directly or injected into the mass spectrometer. Full scan mass spectra are acquired in positive ion mode over a mass range that includes the molecular ions of all isotopic species (e.g., m/z 310-320).

-

Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, and d3 species are integrated. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all species.

¹H NMR spectroscopy can be used to assess the degree of deuteration by observing the reduction in the signal intensity of the corresponding protonated position.

Protocol:

-

Sample Preparation: A solution of this compound (1-5 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The integral of the residual proton signal for the N-methyl group is compared to the integrals of other non-deuterated protons in the molecule. The percentage of deuteration is calculated based on the reduction of this integral.

Stability of this compound

The stability of this compound is crucial for its reliable use as a reference standard over time. Stability studies are conducted to evaluate the impact of various environmental factors such as temperature, humidity, and light. While specific stability data for this compound is not extensively published, data from its non-deuterated counterpart, Granisetron, provides a strong indication of the core molecule's stability. Deuterated compounds are generally expected to have similar or slightly enhanced chemical stability.

Long-Term and Accelerated Stability Data (Based on Granisetron)

The following table summarizes the stability of non-deuterated Granisetron under various conditions.

| Condition | Duration | Solvent/Matrix | Temperature | Concentration | Results |

| Long-Term | 35 days | 0.9% NaCl or 5% Dextrose | 4°C or 23°C | 1 or 3 mg/50 mL | >97% of initial concentration remained[1] |

| Accelerated | 14 days | Oral Liquid (with cherry syrup) | 5°C and 24°C | 0.2 mg/mL | 97% to 104% of initial concentration remained[2] |

| Short-Term | 24 hours | Various IV fluids | Room Temperature | 1 mg/50 mL | Stable |

Experimental Protocols for Stability Assessment

These studies are designed to predict the shelf-life of this compound under recommended storage conditions.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or matrices at known concentrations.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage condition (e.g., 2-8°C) for an extended period (e.g., up to 24 months).

-

Accelerated: Store samples at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months).

-

-

Time Points: Analyze samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Use a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

-

Isotopic Stability: At each time point, analyze the isotopic distribution by mass spectrometry to check for any H/D exchange.

Forced degradation studies are performed to identify potential degradation products and pathways under harsh conditions.

Protocol:

-

Sample Preparation: Prepare solutions of this compound.

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid drug substance at 105°C for 24 hours.

-

Photolytic: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically with MS detection to identify and characterize degradation products.

Visualizations

Signaling Pathway of Granisetron

Granisetron is a selective antagonist of the serotonin 5-HT3 receptor. The following diagram illustrates its mechanism of action in preventing chemotherapy-induced nausea and vomiting.

Caption: Mechanism of action of Granisetron.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the workflow for determining the isotopic purity of this compound using mass spectrometry.

Caption: Workflow for MS-based isotopic purity determination.

Workflow for Forced Degradation Study

The logical flow for conducting a forced degradation study on this compound is depicted below.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a high-fidelity tool for demanding analytical applications. Its high isotopic purity and robust chemical stability, inferred from comprehensive studies on its non-deuterated form, make it an excellent internal standard for the accurate quantification of Granisetron in complex biological matrices. The experimental protocols outlined in this guide provide a framework for the verification of its isotopic purity and the assessment of its stability, ensuring data integrity in research and development settings.

References

Granisetron-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Granisetron-d3, a deuterated analog of the selective 5-HT3 receptor antagonist, Granisetron. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and application in experimental protocols.

Core Compound Data

This compound is primarily utilized as an internal standard for the quantification of Granisetron in biological samples.[1] Below is a summary of its key chemical identifiers. It is important to note that different CAS numbers may refer to variations in the position of the deuterium labeling.

| Property | Value | Source(s) |

| Chemical Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | Generic |

| Molecular Formula | C₁₈H₂₁D₃N₄O | [2][3][4] |

| Molecular Weight | 315.43 g/mol , 315.44 g/mol | [2][3][4] |

| CAS Number | 1224925-76-1 (N-Methyl-d3 Indazole) | [2][3][4][5] |

| Alternate CAS Number | 1224925-64-7 (9-methyl-d3) | [4][5][6] |

Mechanism of Action: 5-HT3 Receptor Antagonism

Granisetron exerts its antiemetic effects by acting as a potent and selective antagonist of the serotonin 5-HT3 receptor.[7][8][9][10] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain's area postrema.[8][9]

During chemotherapy or radiation therapy, enterochromaffin cells in the gut are damaged and release large amounts of serotonin (5-HT).[8][10] This serotonin then binds to 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting.[8][10] Granisetron competitively binds to these receptors, preventing serotonin from activating them and thereby blocking the emetic signal transmission to the vomiting center in the medulla oblongata.[8][9][11] This blockade of serotonin-induced depolarization effectively suppresses the vomiting reflex.[10]

Experimental Protocols

Quantification of Granisetron in Human Plasma using LC-MS/MS

This compound is commonly used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of granisetron quantification. Below is a representative protocol for the analysis of granisetron in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Aliquots of human plasma (e.g., 100 µL) are mixed with an internal standard working solution of this compound (e.g., at a concentration of 8 ng/mL).[1]

-

Protein precipitation is achieved by adding a solvent such as methanol.[1]

-

Alternatively, liquid-liquid extraction (LLE) can be performed to isolate the analyte and internal standard.[12][13]

-

Samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1×50mm, 1.8µm) is typically used for separation.[1]

-

Mobile Phase: A gradient elution with a mixture of solvents like methanol and water is often employed.

-

Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

-

Injection Volume: A small volume of the prepared sample (e.g., 20 µL) is injected into the system.[1]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1][12]

-

Ionization Mode: Positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is performed to selectively detect and quantify granisetron and this compound.[1]

-

The precursor-to-product ion transition for granisetron is typically m/z 313.4 → 138.[12]

-

The transition for the internal standard is also monitored.

-

4. Data Analysis:

-

The peak area ratios of granisetron to this compound are calculated.

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of serially diluted granisetron standards.

-

The concentration of granisetron in the unknown plasma samples is determined from the calibration curve.

References

- 1. pjps.pk [pjps.pk]

- 2. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | CAS 1224925-64-7 | LGC Standards [lgcstandards.com]

- 7. selleckchem.com [selleckchem.com]

- 8. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 9. Granisetron 101: The Complete Guide | OCTAGONCHEM [octagonchem.com]

- 10. irispublishers.com [irispublishers.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Granisetron-d3 in Research

This technical guide provides an in-depth overview of commercial suppliers of Granisetron-d3, its applications in research, and detailed experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled internal standard for quantitative bioanalysis.

Introduction to this compound

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[1] this compound is a deuterated analog of granisetron, in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight but identical chemical properties to unlabeled granisetron.[2] Its primary application in research is as an internal standard for the accurate quantification of granisetron in biological samples, such as plasma and urine, using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the analytical method.[2]

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers. Please note that for detailed specifications, such as isotopic enrichment and lot-specific purity, it is often necessary to request a Certificate of Analysis (CoA) directly from the supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| Cayman Chemical | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.4 | ≥99% deuterated forms (d₁-d₃) | Intended for use as an internal standard for GC- or LC-MS. |

| Daicel Pharma | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.44 | CoA available | Offers custom synthesis and provides a detailed CoA with 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[4] |

| Simson Pharma Limited | 1224925-76-1 | - | - | CoA available | Accompanied by a Certificate of Analysis. |

| LGC Standards | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.43 | CoA available | Certificate of Analysis delivered with the product.[4] |

| MedchemExpress | 1224925-64-7 | C₁₈H₂₁D₃N₄O | 315.43 | CoA available | States it can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[5] |

| Veeprho | 1224925-76-1 | - | - | CoA available | Deuterium-labeled analog of Granisetron.[2] |

| Axios Research | 1224925-76-1 | C₁₈H₂₁N₄OD₃ | 315.44 | CoA available | Used as a reference standard for analytical method development and validation.[6] |

| Bertin Bioreagent | 1224925-76-1 | - | - | - | Supplier for Cayman Chemical products. |

| Sapphire North America | 1224925-76-1 | - | 315.43 | - | Distributor for Cayman Chemical. |

| Cro Splendid Lab (IndiaMART) | 1224925-76-1 | C₁₈H₂₁N₄OD₃ | 315.43 | 95% | Analytical Grade. |

Experimental Protocols

The following is a representative experimental protocol for the quantification of granisetron in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is adapted from validated methods found in the scientific literature.[3]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm).[3]

-

Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[3]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Granisetron: m/z 313.2 → 138.1

-

This compound: m/z 316.2 → 141.1

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.

-

Visualizations

Signaling Pathway of Granisetron

Granisetron exerts its antiemetic effect by blocking the action of serotonin (5-HT) at the 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1] Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT3 receptors, initiating the vomiting reflex.[1] Granisetron competitively inhibits this interaction.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of granisetron in a biological sample using this compound as an internal standard.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]

Granisetron-d3: A Technical Guide to Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and analytical applications of Granisetron-d3. The content is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this isotopically labeled compound.

Safety Data Sheet (SDS) Summary

The safety profile of this compound is largely extrapolated from its non-deuterated counterpart, Granisetron Hydrochloride. It is crucial to handle this compound in a laboratory setting with appropriate safety measures.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | N/A |

| CAS Number | 1224925-76-1 | N/A |

| Molecular Formula | C₁₈H₂₁D₃N₄O | N/A |

| Molecular Weight | 315.4 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in Methanol | N/A |

| Storage | -20°C | N/A |

Hazard Identification and Toxicological Data

Granisetron Hydrochloride is harmful if swallowed.[1][2] The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.

| Hazard | Description | Source |

| Acute Oral Toxicity | LD50 (Rat): 350 mg/kg (for Granisetron HCl) | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Mutagenicity | Not mutagenic in in vitro Ames test and mouse lymphoma cell forward mutation assay. However, it produced a significant increase in UDS in HeLa cells in vitro and a significant increased incidence of cells with polyploidy in an in vitro human lymphocyte chromosomal aberration test. | [3] |

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | [1][4] |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1][4] |

| Eye Contact | Flush eyes with water as a precaution. | [1][3] |

Handling, Storage, and Personal Protection

| Aspect | Recommendation | Source |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [1][5] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at -20°C. Light sensitive. | [1][5] |

| Eye Protection | Safety glasses with side-shields conforming to EN166. | [5][6] |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. | [1][5] |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1] |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [1] |

Mechanism of Action and Signaling Pathway

Granisetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[7] Its antiemetic properties are mediated through the blockade of these receptors at both peripheral and central locations.

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the medullary vomiting center, inducing nausea and vomiting. Granisetron competitively inhibits these 5-HT3 receptors, thereby blocking the emetic signal.

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing for the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. Granisetron, by blocking the binding of serotonin, prevents this channel opening and subsequent depolarization.

Caption: 5-HT3 Receptor Signaling Pathway and Inhibition by Granisetron.

Experimental Protocol: Quantification of Granisetron using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard (IS) for the accurate quantification of granisetron in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methods.

Materials and Reagents

-

Granisetron analytical standard

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve granisetron and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the granisetron stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 10 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Granisetron: 313.2 → 138.1; this compound: 316.2 → 141.1 |

| Collision Energy | Optimized for each transition |

Data Analysis

Quantify granisetron in unknown samples by constructing a calibration curve from the peak area ratio of granisetron to this compound versus the concentration of the calibration standards.

Caption: Workflow for Granisetron Quantification using LC-MS/MS.

References

- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 6. neurology-asia.org [neurology-asia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Granisetron-d3

This guide will, therefore, focus on the well-documented pharmacokinetics and metabolism of Granisetron. It is important to note that while the metabolic pathways of Granisetron-d3 are expected to be identical to those of Granisetron, the rate of metabolism may be slightly altered due to the kinetic isotope effect. This effect can lead to slower bond cleavage at the site of deuteration, potentially resulting in a longer half-life and altered pharmacokinetic profile. However, without specific studies on this compound, the extent of this effect remains unquantified.

Introduction to Granisetron

Granisetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[5] It is widely used as an antiemetic agent to prevent and treat nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[6][7] Its therapeutic action is mediated through the blockade of 5-HT3 receptors both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the area postrema.[5]

Pharmacokinetics of Granisetron

The pharmacokinetic profile of Granisetron has been extensively studied in various populations. The key parameters are summarized in the tables below.

| Parameter | Mean Value (Range) | Reference |

| Volume of Distribution (Vd) | 186 - 264 L | [8] |

| Total Plasma Clearance (CL) | 37.0 - 49.9 L/h | [8] |

| Mean Residence Time (MRT) | 5.2 - 8.1 h | [8] |

| Terminal Half-Life (t½) | 4.1 - 6.3 h | [8] |

| Unchanged Drug in Urine | < 20% of dose | [8] |

| Parameter | Mean Value (Range) | Reference |

| Peak Plasma Concentration (Cmax) | 5.99 ng/mL (0.63 - 30.9) | [6] |

| Total Clearance (CL) | 0.52 L/h/kg (0.09 - 7.37) | [6] |

| Oral Bioavailability | ~60% | [9] |

| Plasma Protein Binding | ~65% | [6][10] |

Absorption: Following oral administration, Granisetron is rapidly and completely absorbed from the gastrointestinal tract.[11] However, due to significant first-pass metabolism in the liver, its oral bioavailability is reduced to approximately 60%.[6][9]

Distribution: Granisetron is widely distributed in the body, as indicated by its large volume of distribution.[8] It is approximately 65% bound to plasma proteins and distributes freely between plasma and red blood cells.[10]

Elimination: The clearance of Granisetron is predominantly through hepatic metabolism.[10] In healthy volunteers, about 11% of an orally administered dose is excreted unchanged in the urine within 48 hours. The remainder of the dose is eliminated as metabolites, with approximately 48% found in the urine and 38% in the feces.[10]

Metabolism of Granisetron

Granisetron undergoes extensive metabolism in the liver, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation reactions.[6][10]

The primary routes of biotransformation for Granisetron are:

-

7-hydroxylation: This is the major metabolic pathway in humans, leading to the formation of 7-hydroxy-granisetron.[11]

-

N-demethylation: This pathway results in the formation of 9'-desmethyl-granisetron.[12]

-

Conjugation: The primary metabolites, 7-hydroxy-granisetron and 9'-desmethyl-granisetron, are further conjugated with glucuronic acid and sulfate before excretion.[11]

Animal studies suggest that some of the metabolites of Granisetron may also possess 5-HT3 receptor antagonist activity.[10]

In vitro studies using human liver microsomes have identified the cytochrome P450 (CYP) enzymes responsible for Granisetron metabolism.

| Metabolic Pathway | Key CYP Enzyme(s) | Reference |

| 7-hydroxylation | CYP3A subfamily (implicated) | [12] |

| 9'-desmethylation | CYP3A3/4 | [12] |

Studies with ketoconazole, a potent inhibitor of the CYP3A subfamily, have shown significant inhibition of Granisetron's metabolism, confirming the major role of these enzymes.[10][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

-

Objective: To identify the specific cytochrome P450 enzymes involved in the metabolism of Granisetron.

-

Methodology:

-

Granisetron was incubated with human liver microsomes.

-

The formation of metabolites, 7-hydroxy-granisetron and 9'-desmethyl-granisetron, was monitored.

-

Enzyme kinetics were determined to identify high and low-affinity components of metabolism.

-

Selective chemical inhibitors for individual P450 enzymes were used to pinpoint the specific enzymes responsible for each metabolic pathway. For instance, ketoconazole was used to inhibit CYP3A activity.

-

Correlation studies were performed between the rates of Granisetron metabolism and the activities of specific CYP enzymes in a panel of human liver microsomes.

-

-

Reference: [12]

-

Objective: To determine the pharmacokinetic profile of ascending intravenous doses of Granisetron.

-

Methodology:

-

Healthy male subjects received single 30-minute intravenous infusions of Granisetron at various doses in a placebo-controlled, ascending dose design.

-

Plasma and urine samples were collected at predetermined time points.

-

Granisetron concentrations in plasma and urine were quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection.

-

Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and mean residence time were calculated from the concentration-time data.

-

-

Reference: [8]

-

Objective: To develop a sensitive and selective method for the simultaneous determination of Granisetron and its major metabolite, 7-hydroxy-granisetron, in human plasma.

-

Methodology:

-

Granisetron, 7-hydroxy-granisetron, and their respective internal standards were isolated from human plasma using solid-phase extraction.

-

The extracted analytes were separated using reversed-phase ion-pair chromatography on an octyl silica column.

-

Quantification was achieved using a fluorescence detector for Granisetron and an electrochemical detector for 7-hydroxy-granisetron, placed in series.

-

The method was validated for linearity, precision, and accuracy. The limits of quantification were 0.1 ng/mL for Granisetron and 0.25 ng/mL for 7-hydroxy-granisetron.

-

-

Reference: [13]

Visualizations

Caption: Metabolic pathway of Granisetron in humans.

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion

While specific pharmacokinetic and metabolism data for this compound are not available, a comprehensive understanding of the parent compound, Granisetron, provides a strong foundation for its use as an internal standard. The metabolism of Granisetron is well-characterized, with hepatic oxidation via CYP3A enzymes being the primary clearance mechanism. The pharmacokinetic profile of Granisetron is predictable, although subject to inter-individual variability. Future studies directly investigating the kinetic isotope effect of deuteration on the metabolism and pharmacokinetics of this compound would be beneficial to fully elucidate any potential differences from the non-labeled drug.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Biochemicals - CAT N°: 31786 [bertin-bioreagent.com]

- 4. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]

- 5. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. irispublishers.com [irispublishers.com]

- 7. Granisetron: a review of pharmacokinetics and clinical experience in chemotherapy induced - nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Granisetron-d3 in different solvents

An In-depth Technical Guide to the Solubility of Granisetron-d3

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its formulation and application. This guide provides a comprehensive overview of the solubility of this compound in various solvents, details on experimental protocols for solubility determination, and visualizations of its mechanism of action and a typical experimental workflow.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, Granisetron Hydrochloride. While the solubility of a deuterated compound is generally very similar to the non-deuterated form, it is important to consider that minor differences may exist.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Methanol | Soluble | Qualitative data indicates solubility.[1][2] |

Table 2: Solubility of Granisetron Hydrochloride

| Solvent | Concentration (mg/mL) | Molarity (mM) | Temperature (°C) | Notes |

| Water | >10 | - | Room Temp | [3] |

| Water | >300 | - | 37 | Also in pH 1.2 HCl, pH 4.0 acetate buffer, and pH 6.8 phosphate buffer.[4] |

| Water | 34.89 | 100 | - | [5] |

| Water | 100 | 286.64 | - | Requires ultrasonic assistance.[6] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 | - | - | [7] |

| Dimethyl Sulfoxide (DMSO) | 11 | 35.21 | - | [8] |

| Dimethyl Sulfoxide (DMSO) | 3.49 | 10 | - | [5] |

| Dimethyl Sulfoxide (DMSO) | 7.69 | 22.04 | - | Requires ultrasonic assistance. Hygroscopic DMSO can reduce solubility.[6] |

| Ethanol | Slightly soluble | - | - | [7] |

| Methanol | Slightly soluble | - | - | [9][10] |

| Methylene Chloride | Sparingly soluble | - | - | [10] |

Experimental Protocols for Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[11][12] This method is considered the gold standard for obtaining accurate solubility data.[12]

Principle: An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[11] The concentration of the dissolved compound in the saturated solution is then quantified.

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

The container should be sealed to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a mechanical shaker or orbital agitator.[13] A temperature of 37 ± 1 °C is often used for physiological relevance.[13]

-

The agitation should be vigorous enough to ensure good mixing but should avoid the formation of a vortex.[13]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.[11] The time to reach equilibrium should be determined preliminarily by measuring the concentration at different time points until a plateau is reached.[13]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[11]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[11] A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Data Reporting:

-

Report the solubility in standard units such as mg/mL or moles/liter (M) at the specified temperature.[11]

-

Visualizations

Mechanism of Action of Granisetron

Granisetron is a selective antagonist of the serotonin 5-HT3 receptor.[14][15] Its antiemetic effect is achieved by blocking these receptors both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[16][17]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Granisetron = 98 HPLC, solid 107007-99-8 [sigmaaldrich.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Granisetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. drugfuture.com [drugfuture.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 17. irispublishers.com [irispublishers.com]

Methodological & Application

Quantitative Analysis of Granisetron in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Application Note

Introduction

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the quantitative analysis of Granisetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Granisetron-d3, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

The developed method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). This approach provides a reliable and high-throughput solution for the determination of Granisetron concentrations in clinical and research settings.

Experimental Protocols

Materials and Reagents

-

Granisetron hydrochloride (Reference Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Human plasma (blank)

-

Extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and tert-butyl methyl ether)

-

Precipitating solvent (e.g., acetonitrile)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or an Xselect HSS T3 column are suitable choices.[3]

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction

-

To 100 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.

-

Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8μm)[3]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Run Time: Approximately 3-5 minutes

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ion Source Temperature: 500°C

-

Collision Gas: Argon

-

Other parameters (e.g., declustering potential, collision energy) should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method is summarized in the tables below. The data represents typical values obtained from method validation studies.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Granisetron | 0.05 - 20.0[3] | ≥ 0.99[3] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.05 | ≤ 15.0[3] | ≤ 15.0[3] | 85.0 - 115.0 |

| Low | 0.15 | < 10.0 | < 10.0 | 90.0 - 110.0 |

| Medium | 5.0 | < 10.0 | < 10.0 | 90.0 - 110.0 |

| High | 15.0 | < 10.0 | < 10.0 | 90.0 - 110.0 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Granisetron | 95.0 - 105.0[3] | 90.0 - 110.0 |

| This compound | 94.0 - 106.0 | 91.0 - 109.0 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the quantitative analysis of Granisetron using this compound.

Caption: Experimental workflow for Granisetron analysis.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a highly selective, sensitive, and accurate means for the quantitative analysis of Granisetron in human plasma. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and recovery, making it suitable for a wide range of applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard effectively mitigates potential matrix effects and ensures data reliability.

References

- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 2. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of a Bioanalytical Method for Granisetron in Human Plasma Using Granisetron-d3 as an Internal Standard

Application Note & Protocol

This document provides a detailed methodology for the quantification of Granisetron in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Granisetron-d3 is employed as the internal standard (IS) to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Granisetron.

Introduction

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Accurate determination of Granisetron concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This application note describes a validated bioanalytical method that is compliant with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[3][4][5] The method utilizes liquid-liquid extraction (LLE) for sample cleanup and LC-MS/MS for detection, offering high selectivity and sensitivity.

Mechanism of Action

Granisetron exerts its antiemetic effect by blocking serotonin (5-hydroxytryptamine, 5-HT) from binding to 5-HT3 receptors. These receptors are present both in the central nervous system (chemoreceptor trigger zone) and the peripheral nervous system (gastrointestinal tract).[6][7] The binding of serotonin to these receptors triggers the vomiting reflex. By competitively inhibiting these receptors, Granisetron effectively prevents nausea and vomiting.[1]

Experimental Protocols

Materials and Reagents

-

Granisetron reference standard

-